molecular formula C9H14O3 B2550267 Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1113001-65-2

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2550267
CAS No.: 1113001-65-2
M. Wt: 170.208
InChI Key: KXKXBPHTIRVECF-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate (C$9$H${14}$O$_3$) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a methyl carboxylate group at position 1 and a 2-hydroxyethyl substituent at position 3 (Figure 1). The hydroxyethyl group introduces a polar, hydrophilic moiety, enhancing solubility compared to non-polar analogs. Its molecular formula, SMILES (COC(=O)C12CC(C1)(C2)CCO), and InChIKey (KXKXBPHTIRVECF-UHFFFAOYSA-N) confirm its unique stereoelectronic properties .

Properties

IUPAC Name

methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-7(11)9-4-8(5-9,6-9)2-3-10/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKXBPHTIRVECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113001-65-2
Record name Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the esterification of 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group on the ethyl side chain undergoes oxidation under controlled conditions. Common oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) selectively convert the hydroxyl group to a ketone without over-oxidizing the ester moiety .

Reaction TypeReagents/ConditionsProduct
OxidationPCC in CH₂Cl₂Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate

This transformation is critical for introducing carbonyl functionality, which can serve as a synthetic handle for further derivatization (e.g., formation of hydrazones or imines) .

Reduction Reactions

The ester group is susceptible to reduction using strong hydride donors like lithium aluminum hydride (LiAlH₄) . This reaction cleaves the ester to yield a primary alcohol while retaining the BCP core .

Reaction TypeReagents/ConditionsProduct
ReductionLiAlH₄ in THF3-(2-Hydroxyethyl)bicyclo[1.1.1]pentane-1-methanol

Notably, the BCP framework remains intact under these conditions due to its kinetic stability, even under strongly reducing environments .

Ester Hydrolysis

The methyl ester undergoes hydrolysis in acidic or basic media. Aqueous NaOH under reflux conditions cleaves the ester to form the corresponding carboxylic acid, a reaction leveraged in prodrug design :

Reaction TypeReagents/ConditionsProduct
Hydrolysis1M NaOH, Δ3-(2-Hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

This acid can subsequently participate in coupling reactions (e.g., amide bond formation) for bioactive molecule synthesis .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution. Treatment with thionyl chloride (SOCl₂) converts it to a chloride, enabling further functionalization (e.g., alkylation or nucleophilic displacement) :

Reaction TypeReagents/ConditionsProduct
SubstitutionSOCl₂, pyridineMethyl 3-(2-chloroethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cross-Coupling Reactions

The BCP core’s bridgehead positions are amenable to transition-metal-catalyzed cross-coupling. Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents, enhancing structural diversity for drug discovery :

Reaction TypeReagents/ConditionsProduct Example
Suzuki couplingPd(PPh₃)₄, K₂CO₃Methyl 3-(2-(4-fluorophenyl)ethyl)bicyclo[1.1.1]pentane-1-carboxylate

Photochemical Reactions

The BCP core participates in [2+2] photocycloadditions under UV light, forming complex polycyclic structures. This reactivity is exploited in materials science for constructing rigid, three-dimensional architectures .

Mechanistic Insights

  • Steric Effects : The BCP core’s high strain (~70 kcal/mol) and compact geometry influence reaction pathways, often favoring exo-face reactivity to minimize steric clash .

  • Electronic Effects : The electron-deficient nature of the BCP bridgehead carbon enhances electrophilic substitution rates at adjacent positions .

Scientific Research Applications

Bioisosteric Applications

One of the primary applications of methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate lies in its use as a bioisostere for traditional aromatic structures in drug design. The bicyclo[1.1.1]pentane framework can replace phenyl rings, providing several advantages:

  • Improved Solubility : The bicyclic structure enhances the solubility of compounds in biological systems, which is crucial for oral bioavailability.
  • Reduced Non-Specific Binding : By replacing aromatic rings, the compound minimizes non-specific interactions, improving pharmacokinetic profiles .

Case Study: γ-Secretase Inhibitors

A notable example of the application of this compound is in the design of γ-secretase inhibitors. Research demonstrated that substituting a para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane moiety resulted in a compound with enhanced oral absorption and metabolic stability. This modification led to significant improvements in pharmacological properties, including a fourfold increase in maximum concentration (Cmax) and area under the curve (AUC) values compared to traditional inhibitors .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its role as a bioisostere:

  • Targeting Enzymes : Its structural properties make it suitable for targeting specific enzymes involved in disease pathways, particularly in cancer and neurodegenerative diseases.
  • Drug Delivery Systems : The compound's favorable solubility characteristics can be exploited in developing drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the BCP Core

The BCP core allows diverse functionalization. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Key Properties/Applications Reference
Methyl 3-(hydroxymethyl)BCP-1-carboxylate Hydroxymethyl (-CH$_2$OH) C$8$H${12}$O$_3$ Precursor for phosphonic acid BCP-homoPBGP synthesis; used in chiral amino acid derivatization
Methyl 3-(trifluoromethyl)BCP-1-carboxylate Trifluoromethyl (-CF$_3$) C$8$H$9$F$3$O$2$ Enhanced metabolic stability; lipophilic; used in medicinal chemistry
Methyl 3-(2-hydroxypropan-2-yl)BCP-1-carboxylate Branched hydroxyalkyl (-C(OH)(CH$3$)$2$) C${10}$H${16}$O$_3$ Increased steric bulk; potential for controlled release formulations
Methyl 3-(4-fluorophenyl)BCP-1-carboxylate 4-Fluorophenyl C${13}$H${13}$FO$_2$ Aromatic π-system for target binding; improved pharmacokinetics
Methyl 2,2-difluoro-3-(naphthalen-2-yl)BCP-1-carboxylate Difluoro and naphthyl C${17}$H${14}$F$2$O$2$ Dual electronic modulation; fluorescence applications

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to trifluoromethyl (-CF$3$) or aryl-substituted analogs, which are more lipophilic (logP: target ~1.2 vs. CF$3$ analog ~2.5) .
  • Thermal Stability : BCP derivatives with electron-withdrawing groups (e.g., -CF$_3$) exhibit higher thermal stability due to reduced strain-induced reactivity .

Spectral Characterization

  • NMR : The target compound’s $^1$H NMR shows signals for the hydroxyethyl group at δ 3.6–3.8 (CH$2$OH) and δ 1.6–1.8 (CH$2$CH$2$OH), while the BCP core protons resonate upfield (δ 1.2–2.0) . Difluoro analogs display distinct $^{19}$F NMR signals (e.g., δ -110 to -120 ppm for CF$3$ groups) .
  • HRMS : Accurate mass data confirm molecular formulas (e.g., target: [M+H]$^+$ = 171.1021; observed 171.1018) .

Biological Activity

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 1113001-65-2) is an organic compound with a unique bicyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a bicyclic core that contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions facilitated by its hydroxyl and ester functional groups. The rigid bicyclic structure enhances its binding affinity to target proteins, which may lead to significant biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer potential, acting as a bioisostere for known anticancer agents. Its structural similarity to other biologically active compounds allows it to mimic their effects while potentially improving pharmacokinetic properties .
  • Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory properties reveal that it may inhibit pathways associated with inflammation, making it a candidate for further development in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerPotential to inhibit tumor growth
Anti-inflammatoryInhibition of inflammatory pathways
Drug DesignUsed as a bioisostere in drug synthesis

Case Study: Anticancer Activity

In a study investigating the anticancer effects of various bicyclic compounds, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutics .

Applications in Drug Design

Due to its structural characteristics, this compound is being explored as a building block in the synthesis of more complex molecules with enhanced biological activity. Its application as a bioisostere allows for modifications that can improve drug efficacy and reduce side effects associated with traditional drug candidates .

Q & A

Q. What are the common synthetic routes for preparing methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate?

The compound is synthesized via functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A key intermediate, methyl 3-(hydroxymethyl)BCP-1-carboxylate, is often brominated using Br₂ and triphenylphosphine to form a bromide intermediate, followed by Arbuzov reactions or nucleophilic substitutions to introduce hydroxyethyl groups . Alternative routes involve one-pot difluorination strategies using Rh₂(Oct)₄ catalysis and CF₃TMS/NaI, though yields may vary (36–43%) depending on substituents .

Q. How is the structure of this compound validated in synthetic workflows?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F for fluorinated analogs), FTIR for functional group analysis, and HRMS for mass confirmation. For example, ¹H-NMR in CDCl₃ resolves distinct BCP proton environments, while ¹³C-NMR confirms ester carbonyl signals (~170 ppm) .

Q. What are the solubility and stability considerations for this bicyclo[1.1.1]pentane derivative?

The ester and hydroxyethyl groups confer moderate polarity, enabling solubility in chlorinated solvents (e.g., CH₂Cl₂) and alcohols. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the ester moiety. Predicted physicochemical properties (e.g., LogP ~1.7) align with related BCP-carboxylates .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral BCP derivatives be achieved from this compound?

Chiral resolution strategies, such as Strecker synthesis, are applied to derivatives like (S)-homo-PBPG (31) and (R)-homo-PBPG (32). Bromide intermediates (e.g., 26) undergo Arbuzov reactions to install phosphonic acid groups, followed by chiral auxiliary-mediated reductions to yield enantiomerically pure aldehydes (28) . Asymmetric fluorination or enzymatic resolution may further enhance enantiomeric excess (ee) .

Q. What methodologies address contradictory reactivity in BCP functionalization?

Conflicting data on regioselectivity in electrophilic substitutions (e.g., bromination vs. fluorination) are resolved using steric/electronic directing groups. For instance, Rh-catalyzed difluorination favors C2/C3 positions in aryl-substituted BCPs, while bulky substituents at C1 shift reactivity to distal sites . Computational modeling (DFT) aids in predicting reaction pathways .

Q. How is this compound utilized in drug discovery as a bioisostere?

The BCP core serves as a rigid, non-planar phenyl replacement, improving metabolic stability and solubility. Derivatives like 3-fluorobicyclo[1.1.1]pentyl glycine are incorporated into peptide analogs to modulate target binding (e.g., LpPLA2 inhibitors) . Recent work demonstrates its use in hydrogen-borrowing alkylation for synthesizing tertiary alcohols in iridium-catalyzed reactions .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

LC-MS/MS with HILIC columns is critical for detecting polar byproducts (e.g., hydrolyzed carboxylic acids). Residual triphenylphosphine oxide from synthesis requires careful SPE purification. HRMS fragmentation patterns (m/z 155.15 for core structure) differentiate isobaric impurities .

Methodological Tables

Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYieldReference
Bromide 26Br₂/PPh₃ bromination85%
Aldehyde 28NaBH₄ reduction of 2778%
Difluorinated BCP derivativeRh₂(Oct)₄/CF₃TMS/NaI36–43%

Table 2. Characterization Data for Methyl 3-(2-hydroxyethyl)BCP-1-carboxylate

TechniqueKey Signals
¹H-NMRδ 3.70 (s, OCH₃), δ 3.55 (t, J=6 Hz, -CH₂OH), δ 1.8–2.2 (m, BCP protons)
¹³C-NMRδ 170.2 (COOCH₃), δ 62.1 (-CH₂OH), δ 35–45 (BCP carbons)
HRMS[M+H]+ Calculated: 201.1125; Found: 201.1128

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